molecular formula C20H23FN2O3 B10899728 (3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

(3,5-Dimethoxyphenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methanone

Katalognummer: B10899728
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: RHMWUSSUTXCRHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C20H23FN2O3 It is characterized by the presence of a dimethoxyphenyl group and a fluorobenzyl-substituted piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3,5-dimethoxyphenyl derivative, followed by the introduction of the 4-fluorobenzyl group through a nucleophilic substitution reaction. The final step involves the formation of the piperazine ring and its subsequent attachment to the methanone group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings or the piperazine moiety.

Wissenschaftliche Forschungsanwendungen

(3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways or its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Wirkmechanismus

The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,5-Dimethoxyphenyl)[4-(3-fluorobenzyl)-1-piperazinyl]methanone: Similar in structure but with a different fluorobenzyl substitution pattern.

    (3,5-dimethoxyphenyl)-(4-methylsulfonyl-1-piperazinyl)methanone: Contains a methylsulfonyl group instead of a fluorobenzyl group.

    (3,5-DICHLOROPHENYL)[4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE: Features dichlorophenyl and methoxyphenyl groups instead of dimethoxyphenyl and fluorobenzyl groups.

Uniqueness

The uniqueness of (3,5-DIMETHOXYPHENYL)[4-(4-FLUOROBENZYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C20H23FN2O3

Molekulargewicht

358.4 g/mol

IUPAC-Name

(3,5-dimethoxyphenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H23FN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3

InChI-Schlüssel

RHMWUSSUTXCRHH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.